molecular formula C13H26N2 B2957166 N-(cyclohexylmethyl)-1-methylpiperidin-4-amine CAS No. 416864-13-6

N-(cyclohexylmethyl)-1-methylpiperidin-4-amine

Cat. No.: B2957166
CAS No.: 416864-13-6
M. Wt: 210.365
InChI Key: KAXOAYJOMFNQOC-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-1-methylpiperidin-4-amine ( 868770-08-5) is a synthetic organic compound with the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol . This amine derivative features a piperidine ring core, which is a common structural motif in medicinal chemistry, substituted with a methyl group and a cyclohexylmethyl moiety at the nitrogen atoms . Compounds with this specific piperidine-cyclohexyl scaffold are of significant interest in pharmaceutical research and development, particularly as small molecules being investigated for the treatment of autoimmune diseases and cancer . The structural elements present in this molecule are frequently found in compounds that act as key intermediates for the synthesis of more complex drug candidates, such as certain quinazoline derivatives . Researchers utilize this chemical as a versatile building block to explore novel therapeutic pathways and mechanisms of action. For instance, related structures have been studied for their potential interactions with biological targets like Cathepsin S, a protease involved in immune response . Proper handling procedures must be followed, including the use of protective glasses, gloves, and protective clothing to avoid skin contact . This product is strictly for research and development purposes. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. To ensure stability, it is recommended to store this compound at -4°C for short-term (1-2 weeks) or at -20°C for longer storage periods (1-2 years) .

Properties

IUPAC Name

N-(cyclohexylmethyl)-1-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-15-9-7-13(8-10-15)14-11-12-5-3-2-4-6-12/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXOAYJOMFNQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-1-methylpiperidin-4-amine typically involves the reaction of 1-methylpiperidin-4-amine with cyclohexylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-1-methylpiperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(cyclohexylmethyl)-1-methylpiperidin-4-amine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares N-(cyclohexylmethyl)-1-methylpiperidin-4-amine with four structurally related piperidine derivatives:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound Cyclohexylmethyl, methyl 210.36 High lipophilicity; discontinued
N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine 4-Fluorobenzyl, methyl 222.30 Pimavanserin impurity; pharmaceutical relevance
N-(2-Methoxyethyl)-1-methylpiperidin-4-amine 2-Methoxyethyl, methyl ~186.30 (calculated) Flexible polar group; synthesis intermediate
1-Benzyl-N-methylpiperidin-4-amine Benzyl, methyl 204.30 (calculated) Aromatic lipophilicity; building block
4-Amino-1-methylpiperidine Methyl (no additional substituent) 114.19 (CAS 41838-46-4) Simplest analog; versatile intermediate

Structural and Functional Insights

Lipophilicity and Bulkiness: The cyclohexylmethyl group in the target compound enhances lipophilicity compared to smaller substituents like methyl or methoxyethyl. This may improve blood-brain barrier penetration but reduce aqueous solubility .

Polarity and Hydrogen Bonding :

  • The 2-methoxyethyl substituent (CAS 416887-38-2) adds polarity via the ether oxygen, enabling hydrogen bonding. This could modulate solubility and pharmacokinetic properties compared to purely hydrophobic groups .

Synthetic Utility: 1-Benzyl-N-methylpiperidin-4-amine demonstrates the role of benzyl groups in protecting amines during synthesis. Its aromaticity may also stabilize intermediates in catalytic reactions . The unsubstituted 4-amino-1-methylpiperidine (CAS 41838-46-4) serves as a foundational scaffold for further functionalization, highlighting the adaptability of the piperidine core .

Pharmacological and Industrial Relevance

  • This compound : While discontinued, its structural features align with analogs used in central nervous system (CNS) drug discovery, where lipophilicity is critical for target engagement .
  • 4-Fluorobenzyl Derivative : Directly linked to Pimavanserin (a Parkinson’s disease drug), this compound underscores the importance of fluorinated groups in enhancing metabolic stability and binding affinity .

Biological Activity

N-(cyclohexylmethyl)-1-methylpiperidin-4-amine, also known as 1-(cyclohexylmethyl)piperidin-4-amine, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article presents an overview of its biological activity, focusing on its mechanisms, effects, and potential therapeutic applications.

This compound has the chemical formula C12H24N2C_{12}H_{24}N_2 and a molecular weight of 196.34 g/mol. It features a piperidine ring substituted with a cyclohexylmethyl group at the nitrogen atom and a methyl group at the fourth position.

The biological activity of this compound primarily involves interactions with various receptors and enzymes:

  • Receptor Binding : The compound exhibits affinity for several neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in modulating mood and behavior.
  • Enzymatic Inhibition : It has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, potentially enhancing the availability of these neurotransmitters in synaptic clefts.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been evaluated against Mycobacterium tuberculosis, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values for various analogs of this compound were reported, indicating its potential utility in treating tuberculosis:

CompoundMIC (µM)Description
4PP-16.3Initial hit compound
4PP-22.0Improved activity with a p-tert-butylphenyl group
4PP-36.8Similar activity to 4PP-1 with cyclohexylmethylene substitution
4PP-162.7Maintained activity with specific substitutions

These findings suggest that modifications to the cyclohexylmethyl group can enhance or diminish biological activity, emphasizing the importance of structure-activity relationships in drug design .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological properties:

  • Anxiolytic and Antidepressant Effects : Animal models have shown that this compound may exhibit anxiolytic effects similar to traditional antidepressants by modulating serotonin levels.
  • Cognitive Enhancement : Preliminary studies suggest potential cognitive-enhancing effects, possibly through cholinergic pathways.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Tuberculosis Treatment : A study involving mice infected with M. tuberculosis demonstrated that treatment with this compound led to a significant reduction in bacterial load compared to untreated controls.
  • Behavioral Studies : In rodent models, administration of the compound resulted in reduced anxiety-like behavior in elevated plus-maze tests, indicating its potential as an anxiolytic agent.

Safety and Toxicology

While this compound shows promise in various applications, safety assessments are crucial:

  • Toxicity Reports : The compound has been associated with severe skin burns and eye damage upon contact. Respiratory irritation has also been noted .
  • Regulatory Status : Ongoing research is needed to fully establish its safety profile before clinical applications can be considered.

Q & A

Q. What are the recommended synthetic routes for N-(cyclohexylmethyl)-1-methylpiperidin-4-amine, and how are intermediates characterized?

The synthesis typically involves alkylation or reductive amination of piperidine derivatives. For example:

  • Step 1 : Alkylation of 1-methylpiperidin-4-amine with cyclohexylmethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Step 2 : Purification via column chromatography and characterization using ESI-MS (to confirm molecular ion peaks, e.g., m/z 198 [M + H]⁺ for intermediates) and ¹H NMR (to verify substituent positions and stereochemistry) .
  • Critical Note : Monitor reaction progress via TLC with ninhydrin staining for primary/secondary amines.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Methods :
    • High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (e.g., C₁₃H₂₆N₂).
    • Multinuclear NMR : Assign peaks for cyclohexylmethyl (δ ~1.0–2.2 ppm, multiplet) and piperidine N-methyl (δ ~2.3 ppm, singlet) groups .
    • HPLC-PDA : Use a C18 column with isocratic elution (e.g., 70:30 acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring influence biological or catalytic activity?

  • Case Study : Enantiomers of similar piperidine derivatives (e.g., (1R,4R)- vs. (1S,4S)-isomers) show divergent binding affinities to biological targets due to spatial orientation of substituents. For example, COMPOUND 37 (m/z 452 [M + H]⁺) exhibited higher activity than its enantiomer in kinase inhibition assays .
  • Methodology :
    • Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers.
    • Perform molecular docking simulations to correlate stereochemistry with target interactions.

Q. What mechanistic insights govern the oxidation of this compound under acidic permanganate conditions?

  • Kinetic Studies : Second-order dependence on [permanganate] and [H⁺] suggests a mechanism involving proton-coupled electron transfer (PCET) . Key intermediates include Mn(V) oxo species .
  • Experimental Design :
    • Monitor reaction progress via UV-Vis spectroscopy (λmax ~525 nm for MnO₄⁻ depletion).
    • Isolate intermediates using freeze-quench techniques and characterize via EPR to detect Mn(III)/Mn(IV) species .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Contradiction : Discrepancies arise from polymorphic forms or solvent impurities.
  • Resolution Strategy :
    • Perform dynamic light scattering (DLS) to detect aggregates in solution.
    • Use differential scanning calorimetry (DSC) to identify polymorphs (e.g., melting point variations >5°C indicate distinct crystalline forms) .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Approach :
    • Parallel Synthesis : Use Ugi or Suzuki-Miyaura coupling to generate diverse analogs (e.g., substituting cyclohexylmethyl with aryl groups) .
    • Automation : Employ flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) to improve yield and reproducibility .

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